
Trichloropyrogallol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloropyrogallol is an organic compound derived from pyrogallol, a type of benzenetriol. It is characterized by the presence of three chlorine atoms attached to the pyrogallol structure. This compound is known for its reactivity and has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Trichloropyrogallol can be synthesized through the chlorination of pyrogallol. The process involves the reaction of pyrogallol with hypochlorite under alkaline conditions. Specifically, the chlorination is carried out using three moles of hypochlorite at a pH of 12, resulting in a 72% yield of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis method involving hypochlorite chlorination can be scaled up for industrial purposes. The control of reaction conditions, such as pH and reagent concentration, is crucial for optimizing yield and purity.
化学反応の分析
Types of Reactions: Trichloropyrogallol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypochlorite and other halogen-based oxidizers.
Substitution: Reagents such as nucleophiles can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Oxidized derivatives such as quinones.
Substitution: Various substituted pyrogallol derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing complex natural products and other organic compounds.
Biology: Its derivatives are used in studying biological processes and interactions.
Industry: Used in the production of dyes, photographic developers, and other industrial chemicals.
作用機序
The mechanism of action of trichloropyrogallol involves its reactivity with various biological and chemical targets. It can interact with enzymes and other proteins, leading to modifications in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Pyrogallol: The parent compound, known for its use in photographic development and as an oxygen scavenger.
Chlorinated Phenols: Compounds like trichlorophenol, which share similar reactivity patterns.
Uniqueness: Trichloropyrogallol is unique due to its specific substitution pattern and reactivity, making it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
56961-21-8 |
|---|---|
分子式 |
C6H3Cl3O3 |
分子量 |
229.4 g/mol |
IUPAC名 |
4,5,6-trichlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)4(10)6(12)5(11)3(1)9/h10-12H |
InChIキー |
CJQALGPVJPPULG-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1O)Cl)Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


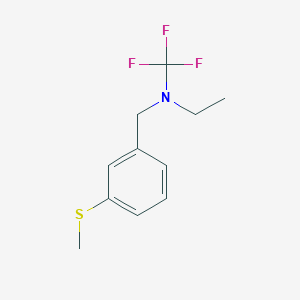
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

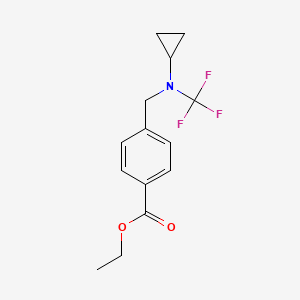
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
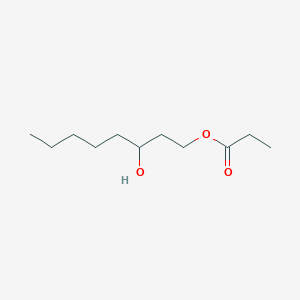

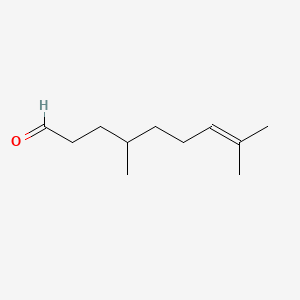
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
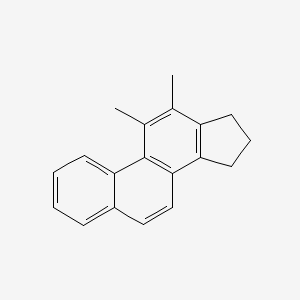

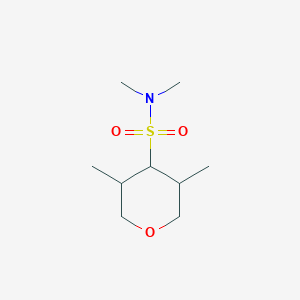
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
